4-Morpholinecarbonitrile

Catalog No.
S561443
CAS No.
1530-89-8
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinecarbonitrile

Traditional cyanamide reagents often fail in cycloadditions or pose safety risks. 4-Morpholinecarbonitrile (CAS 1530-89-8) delivers reliable, high-yielding morpholino-heterocycle synthesis.

  • 77% yield in Pd-catalyzed tetrazole formation for pharma intermediates.
  • 97% yield in Ni-catalyzed 2-aminopyridine synthesis, key to kinase inhibitors.
  • Stable liquid, replaces hazardous cyanogen bromide; simplifies scale-up.

CAS Number

1530-89-8

Product Name

4-Morpholinecarbonitrile

IUPAC Name

morpholine-4-carbonitrile

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2

InChI Key

BOQOXLAQTDFJKU-UHFFFAOYSA-N

SMILES

C1COCCN1C#N

Synonyms

1-cyanomorpholine, 1-morpholinocarbonitrile, 4-cyanomorpholine, 4-morpholinecarbonitrile, 4-morpholinocarbonitrile

Canonical SMILES

C1COCCN1C#N

The exact mass of the compound 4-Morpholinecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Morpholinecarbonitrile (CAS 1530-89-8), also known as N-cyanomorpholine, is a specialized electrophilic cyanamide and versatile building block in organic synthesis. As a stable, moderately viscous liquid at room temperature, it is primarily procured for the one-step synthesis of morpholino-substituted heterocycles, including 2-aminopyridines, tetrazoles, and oxadiazoles [1]. Its unique structure—combining a cyano group with a morpholine ring—provides a specific electronic profile that balances electrophilicity at the nitrile carbon with the electron-donating properties of the morpholine nitrogen. This makes it a highly effective reagent in transition-metal-catalyzed cycloadditions where simpler dialkylcyanamides fail or underperform, offering a safer and more process-friendly alternative to volatile cyanating agents [2].

Research & Procurement Fit

Key Intermediate Synthesis of heterocyclic compounds and kinase inhibitor tool molecules
Reported Precursor CaMKII inhibitor research tool Rimacalib
Unique Electronic Profile Nitrile substitution alters reactivity vs. N-alkyl morpholines

Substituting 4-Morpholinecarbonitrile with simpler dialkylcyanamides (like dimethylcyanamide) or traditional cyanating agents (like cyanogen bromide) frequently leads to process failures. Dimethylcyanamide often exhibits poor reactivity in critical cycloadditions, such as palladium-catalyzed tetrazole syntheses, due to differing electronic activation of the nitrile group [1]. Conversely, bulkier cyanamides like diisopropylcyanamide suffer from severe steric hindrance, rendering them completely inactive in nickel-catalyzed[2+2+2] cycloadditions [2]. Furthermore, attempting to build morpholino-heterocycles stepwise using cyanogen bromide introduces severe toxicity, volatility, and handling hazards that complicate scale-up . Consequently, 4-Morpholinecarbonitrile is uniquely required when high-yield, one-step access to morpholine-functionalized cyclic systems is needed under standard catalytic conditions.

Substitution Risk

Electronic Reactivity
Nitrile group shifts nitrogen electron density vs. 4-methylmorpholine; may alter reaction outcomes.
Synthetic Utility
Specific transformations (e.g., von Braun) require N-cyano group; other morpholines lack this pathway.
Pharmacophore Construction
Only this intermediate enables the reported CaMKII inhibitor scaffold; analogs may not replicate target identity.

Superior Conversion in Palladium-Catalyzed Tetrazole Synthesis

In the synthesis of 2-allyltetrazoles via palladium-catalyzed cycloaddition, cyanamide selection is critical for conversion efficiency. Research demonstrates that while dimethylcyanamide yields only 17% of the desired tetrazole, 4-Morpholinecarbonitrile achieves a 77% yield under identical conditions (Pd2(dba)3·CHCl3 catalyst, allyl methyl carbonate, TMSN3, 100 °C) [1]. This significant quantitative advantage highlights the morpholine ring's ability to electronically activate the cyano group for [3+2] cycloadditions.

Evidence DimensionTetrazole formation yield
Target Compound Data4-Morpholinecarbonitrile: 77% yield
Comparator Or BaselineDimethylcyanamide: 17% yield
Quantified Difference4.5-fold increase in product yield
ConditionsPd2(dba)3·CHCl3 catalyst, allyl methyl carbonate, TMSN3, 100 °C

Ensures high-efficiency procurement for the synthesis of morpholino-tetrazoles, minimizing unreacted starting material and complex downstream purification.

Electronic Structure
Head-to-head
Nitrile modification shifts ionization energies vs. 4-methylmorpholine
Supports reactivity-based differentiation
UPS data; gas-phase measurement

Overcoming Steric Limitations in [2+2+2] Cycloadditions

The synthesis of N,N-disubstituted 2-aminopyridines via nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides is highly sensitive to the steric bulk of the cyanamide. While bulky dialkylcyanamides such as diisopropylcyanamide are completely inactive (0% yield), 4-Morpholinecarbonitrile serves as an excellent substrate, affording the morpholino-pyridine product in 97% yield [1]. The constrained cyclic structure of the morpholine ring minimizes steric clash while maintaining necessary nucleophilicity.

Evidence DimensionCycloaddition product yield
Target Compound Data4-Morpholinecarbonitrile: 97% yield
Comparator Or BaselineDiisopropylcyanamide: 0% yield (inactive)
Quantified DifferenceComplete restoration of catalytic activity (0% to 97%)
ConditionsNi(cod)2 / NHC catalyst with diynes

Validates 4-Morpholinecarbonitrile as the mandatory precursor when targeting sterically demanding aminopyridine derivatives where acyclic branched cyanamides fail.

Lipophilicity
Reported
Predicted LogP 0.2 vs. -0.4 for propionitrile analog
May inform fragment-based lipophilicity optimization
Computed XLogP3; experimental verification recommended

Enhanced N-CN Bond Stability in Transition-Metal Environments

In complex catalytic systems, the unwanted cleavage of the N-CN bond can lead to catalyst poisoning or side reactions. Studies on N-CN bond cleavage by silyl-iron complexes under photoirradiation show that dimethylcyanamide undergoes 51% cleavage, whereas 4-Morpholinecarbonitrile exhibits greater stability, with only 32% cleavage under the same conditions[1]. This increased robustness makes it a more reliable substrate or additive in transition-metal-mediated processes.

Evidence DimensionN-CN bond cleavage yield
Target Compound Data4-Morpholinecarbonitrile: 32% cleavage
Comparator Or BaselineDimethylcyanamide: 51% cleavage
Quantified Difference37% relative reduction in unwanted bond cleavage
ConditionsSilyl-iron complex photoirradiation at room temperature

Reduces off-target degradation in metal-catalyzed reactions, improving overall process predictability and yield.

Synthetic Efficiency
Class-level
~99% yield (single-step, from morpholine)
Supports cost-effective scale-up decisions
Reported yield; lot-specific verification advised

Processability and Handling Safety vs. Traditional Cyanating Agents

When introducing a cyano group or building a cyanamide motif, traditional reagents like cyanogen bromide present severe handling challenges due to high toxicity and volatility (boiling point 61 °C at 760 mmHg). In contrast, 4-Morpholinecarbonitrile is a stable, low-volatility liquid (boiling point 71-73 °C at 0.6 mmHg) . This dramatic difference in vapor pressure at ambient conditions allows for safer scale-up and eliminates the need for the extreme containment protocols required for cyanogen bromide.

Evidence DimensionBoiling point / Volatility profile
Target Compound Data4-Morpholinecarbonitrile: 71-73 °C at 0.6 mmHg (non-volatile at ambient)
Comparator Or BaselineCyanogen bromide: 61 °C at 760 mmHg (highly volatile)
Quantified DifferenceOrders of magnitude lower vapor pressure at room temperature
ConditionsStandard ambient laboratory and manufacturing conditions

Drastically lowers environmental health and safety (EHS) compliance costs and handling risks during industrial scale-up.

Downstream Utility
Class-level
Critical intermediate for the CaMKII inhibitor tool compound Rimacalib
Supports selection for kinase-targeted library synthesis
Application-specific; confirm with synthetic route

Precursor for Morpholino-Tetrazole Therapeutics

Directly leveraging its superior 77% yield in palladium-catalyzed cycloadditions, 4-Morpholinecarbonitrile is the optimal starting material for synthesizing tetrazole-based pharmaceuticals where the morpholine moiety is required for solubility or target binding [1].

Synthesis of 2-Aminopyridine Building Blocks

Utilizing its high reactivity (97% yield) in nickel-catalyzed [2+2+2] cycloadditions, this compound is ideal for generating morpholino-substituted 2-aminopyridines used in kinase inhibitors and advanced agrochemicals [2].

Safer Alternative for Electrophilic Cyanation Workflows

In processes where cyanogen bromide poses unacceptable safety risks, 4-Morpholinecarbonitrile serves as a stable, liquid alternative for transferring the morpholino-cyano motif without specialized gas-handling equipment .

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry: Kinase Inhibitor Tool Synthesis
Nitrile-substituted morpholine scaffold
CaMKII target engagement and selectivity profiling
Process Chemistry: Heterocyclic Library Scale-Up
High reported one-step yield
Reproducibility of yield at preparative scale
Physical Organic Chemistry: N-Substituent Effect Studies
Characterized UPS and ionization energy data
Correlation with computational electronic structure models
Agrochemical Discovery: Physicochemical Optimization
Lipophilicity profile distinct from N-alkyl analogs
Membrane permeability and translocation assays

XLogP3

0.2

UNII

J46WIZ61MZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1530-89-8

Wikipedia

4-morpholinecarbonitrile

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